

# Abecomotide (P140) in Systemic Lupus Erythematosus: A Technical Overview

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## Compound of Interest

Compound Name: Abecomotide

Cat. No.: B1665379

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## Introduction

**Abecomotide**, also known as P140 or Lupuzor™, is a first-in-class immunomodulatory peptide under investigation for the treatment of Systemic Lupus Erythematosus (SLE). It is a 21-mer synthetic phosphopeptide derived from the spliceosomal U1-70K small nuclear ribonucleoprotein (snRNP).[1] Unlike broad immunosuppressants, **Abecomotide** offers a targeted approach by modulating a specific cellular pathway implicated in the pathogenesis of SLE, aiming to restore immune homeostasis without inducing general immunosuppression.[2] [3] This technical guide provides an in-depth overview of **Abecomotide**'s mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

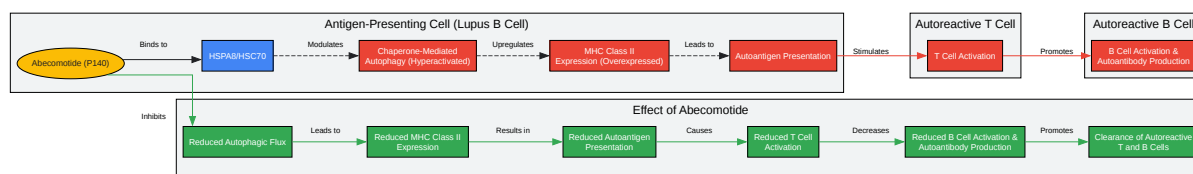
## Mechanism of Action

**Abecomotide**'s primary mechanism of action involves the modulation of chaperone-mediated autophagy (CMA).[4] It specifically binds to the heat shock cognate 71 kDa protein (HSC70 or HSPA8), a key chaperone protein involved in the CMA pathway.[5] In SLE, CMA is hyperactivated in B lymphocytes, leading to an overexpression of Major Histocompatibility Complex Class II (MHCII) molecules on the surface of antigen-presenting cells (APCs), which are predominantly B cells in lupus. This overexpression facilitates the presentation of self-antigens to autoreactive T cells, a critical step in the autoimmune response.

By binding to HSPA8, **Abecomotide** interferes with this hyperactivated CMA, leading to a reduction in the expression of MHCII molecules on APCs. This, in turn, diminishes the presentation of autoantigens to CD4+ T cells, resulting in decreased T cell and B cell activation and a subsequent reduction in the production of pathogenic autoantibodies. This targeted action leads to the clearance of hyper-activated autoreactive T and B cells, thereby restoring normal immune homeostasis.

## Signaling Pathway

The signaling pathway of **Abecomotide**'s action is initiated by its binding to cell-surface HSPA8/HSC70. This interaction disrupts the normal function of HSPA8 in the CMA process, ultimately leading to a dampening of the autoimmune response.



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**Abecomotide's** mechanism of action in SLE.

## Preclinical Data in MRL/lpr Mouse Model

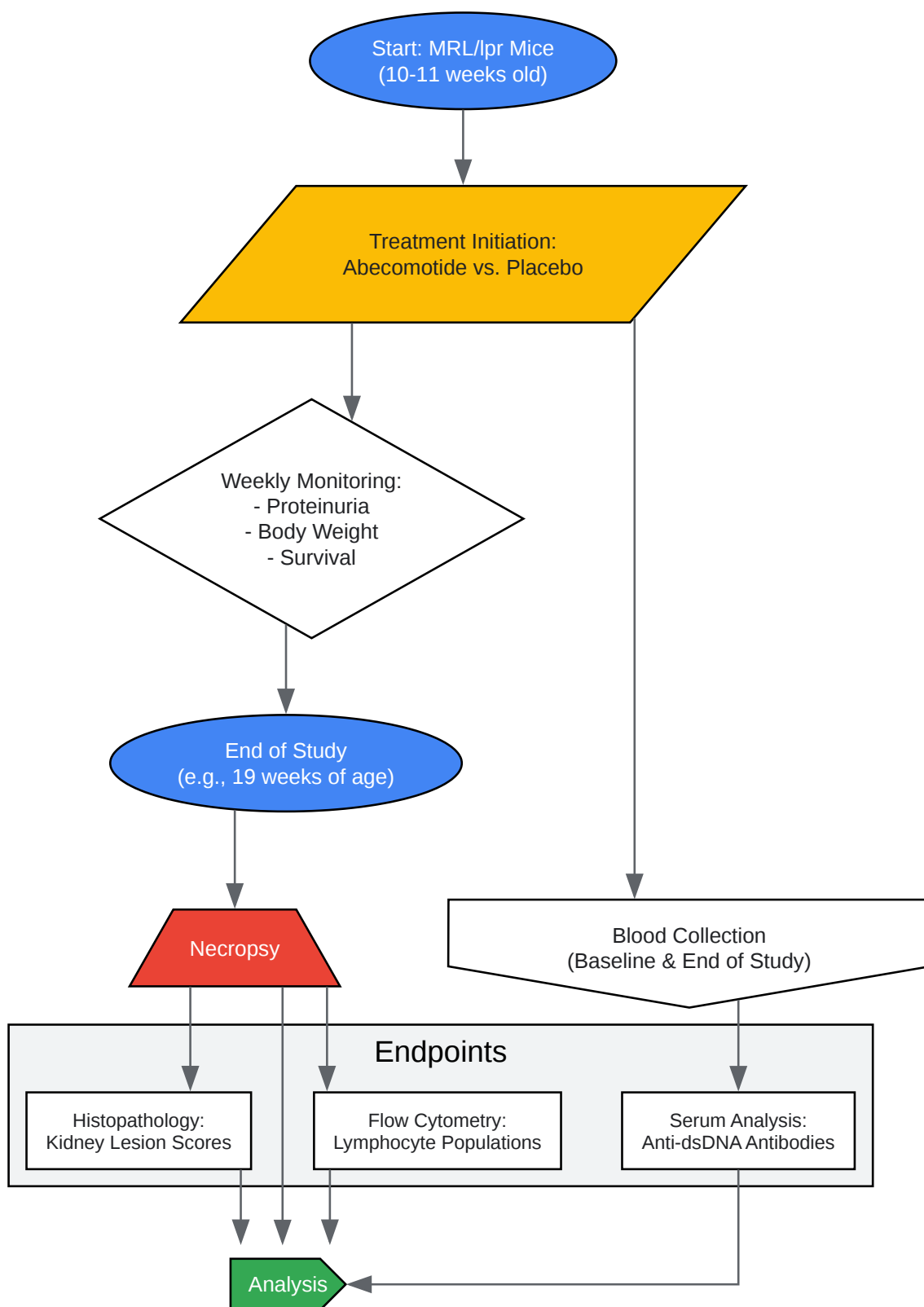
The MRL/lpr mouse is a well-established animal model that spontaneously develops a lupus-like disease, making it a relevant model for preclinical evaluation of potential SLE therapies. Studies in MRL/lpr mice have demonstrated the therapeutic potential of **Abecomotide**.

## Experimental Protocol: MRL/lpr Mouse Studies

A representative experimental protocol for evaluating **Abecomotide** in the MRL/lpr mouse model is as follows:

- **Animal Model:** Female MRL/lpr mice are used, as they develop spontaneous lupus-like symptoms, including lymphadenopathy, splenomegaly, anti-dsDNA antibodies, and glomerulonephritis.
- **Treatment Administration:** Treatment with **Abecomotide** or a placebo (saline) is typically initiated around 10-11 weeks of age. Administration is often via intravenous or subcutaneous injection at specified doses and intervals.
- **Monitoring and Endpoints:**
  - **Proteinuria:** Urine protein levels are monitored weekly as an indicator of kidney damage.
  - **Anti-dsDNA Antibodies:** Serum levels of anti-double-stranded DNA (dsDNA) antibodies are measured at baseline and at the end of the study.
  - **Survival Rate:** The overall survival of the mice is monitored throughout the study.
  - **Histopathology:** At the end of the study, kidneys are collected for histological analysis to assess the extent of glomerulonephritis and immune complex deposition.
  - **Cellular Analysis:** Spleens and lymph nodes are collected for flow cytometry analysis to quantify different lymphocyte populations, including T cells and B cells.

## Experimental Workflow



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Preclinical experimental workflow in MRL/lpr mice.

## Summary of Preclinical Findings

Parameter	Observation in Abecomotide-Treated MRL/lpr Mice	Reference
Survival Rate	Significantly enhanced survival (80%) compared to placebo-treated animals (10%).	
Proteinuria	Significant reduction in proteinuria, indicating preservation of kidney function.	
Anti-dsDNA Antibodies	Attenuated levels of anti-dsDNA antibodies in the serum.	
Kidney Histology	Preservation of tissue integrity and a remarkable reduction in immune complex deposition.	
Dermatitis and Vasculitis	Diminished extent of dermatitis and vasculitis with fewer perivascular inflammatory infiltrates.	

## Clinical Trial Data

**Abecomotide** has been evaluated in several clinical trials for the treatment of SLE. The results from Phase IIa and Phase IIb studies have demonstrated its potential efficacy and a favorable safety profile.

### Phase IIa Open-Label Study

An open-label, dose-escalation Phase IIa study was conducted to assess the safety, tolerability, and efficacy of **Abecomotide** in patients with moderately active SLE.

Parameter	Dosage Group 1 (3 x 200 µg)	Dosage Group 2 (3 x 1000 µg)	Reference
Number of Patients	10	10	
Reduction in IgG anti-dsDNA Ab (≥20%)	7 out of 10 patients	1 out of 10 patients	
Physician's Global Assessment	Significant decrease in scores	Not specified	
SLE Disease Activity Index (SLEDAI)	Significant decrease in scores	Not specified	
Adverse Effects	Well tolerated	Some local irritation at the injection site	

## Phase IIb Randomized, Double-Blind, Placebo-Controlled Trial

A Phase IIb trial further evaluated the efficacy and safety of **Abecomotide** in a larger cohort of SLE patients. The primary endpoint was the SLE Responder Index (SRI) response at week 12.

Parameter	Abecomotide 200 µg + Standard of Care (Group 1)	Abecomotide (Dose 2) + Standard of Care (Group 2)	Placebo + Standard of Care (Group 3)	Reference
Number of Patients (ITT Population)	49	51	47	
SRI Response at Week 12 (ITT)	53.1% (p=0.048 vs placebo)	45.1%	36.2%	
SRI Response at Week 12 (Target Population)	61.9% (p=0.016 vs placebo)	48.0%	38.6%	
SLEDAI Response at Week 12 (Interim Analysis)	67.6% (p<0.025 vs placebo)	51.3%	41.5%	
SLEDAI Response at Week 24 (Interim Analysis)	84.2% (p<0.025 vs placebo)	66.7%	45.8%	

## Conclusion

**Abecomotide** represents a promising targeted therapy for Systemic Lupus Erythematosus. Its unique mechanism of action, centered on the modulation of chaperone-mediated autophagy, offers a novel approach to restoring immune tolerance. Preclinical studies in the MRL/lpr mouse model have demonstrated significant improvements in disease parameters, and Phase II clinical trials have shown encouraging efficacy and a good safety profile. Further investigation in ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of **Abecomotide** in the management of SLE.

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